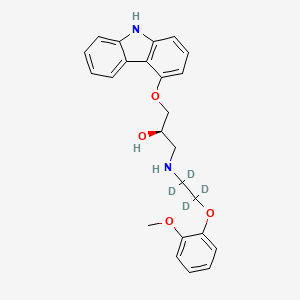
(R)-Carvedilol-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Carvedilol-d4 is a deuterated form of ®-Carvedilol, a non-selective beta-blocker used primarily in the treatment of high blood pressure and heart failure. The deuterium atoms in ®-Carvedilol-d4 replace the hydrogen atoms, which can enhance the compound’s metabolic stability and alter its pharmacokinetic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Carvedilol-d4 involves the incorporation of deuterium atoms into the ®-Carvedilol molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of ®-Carvedilol-d4 typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Exchange: Using catalysts to facilitate the exchange of hydrogen with deuterium.
Purification: Employing techniques such as chromatography to purify the final product.
化学反応の分析
Types of Reactions
®-Carvedilol-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding metabolites.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction can produce deuterated alcohols.
科学的研究の応用
®-Carvedilol-d4 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterated form is used to study the metabolic pathways and stability of ®-Carvedilol.
Drug Development: It serves as a reference compound in the development of new beta-blockers with improved properties.
Biological Research: The compound is used in studies to understand its effects on biological systems and its potential therapeutic benefits.
Industrial Applications: It is used in the pharmaceutical industry for the production of more stable and effective beta-blockers.
作用機序
®-Carvedilol-d4 exerts its effects by blocking beta-adrenergic receptors, which reduces the heart rate and blood pressure. The molecular targets include:
Beta-1 Adrenergic Receptors: Inhibition of these receptors decreases heart rate and myocardial contractility.
Beta-2 Adrenergic Receptors: Blocking these receptors leads to vasodilation and reduced peripheral resistance.
The pathways involved include the inhibition of cyclic adenosine monophosphate (cAMP) production, which reduces the overall sympathetic nervous system activity.
類似化合物との比較
Similar Compounds
®-Carvedilol: The non-deuterated form of the compound.
Propranolol: Another non-selective beta-blocker used for similar indications.
Metoprolol: A selective beta-1 blocker with different pharmacokinetic properties.
Uniqueness
®-Carvedilol-d4 is unique due to the presence of deuterium atoms, which enhance its metabolic stability and alter its pharmacokinetic profile. This makes it a valuable compound for research and development in the pharmaceutical industry.
特性
分子式 |
C24H26N2O4 |
|---|---|
分子量 |
410.5 g/mol |
IUPAC名 |
(2R)-1-(9H-carbazol-4-yloxy)-3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol |
InChI |
InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/t17-/m1/s1/i13D2,14D2 |
InChIキー |
OGHNVEJMJSYVRP-QWCPZVJHSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1OC)NC[C@H](COC2=CC=CC3=C2C4=CC=CC=C4N3)O |
正規SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-amino-2-[2-[4-(6-methylheptoxy)phenyl]ethyl]pentan-1-ol](/img/structure/B12402753.png)
![2-fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile](/img/structure/B12402757.png)

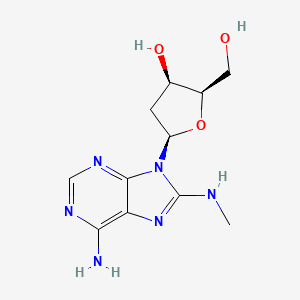

![Methyl 3-[7,12-bis(1-hydroxyethyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoate](/img/structure/B12402770.png)
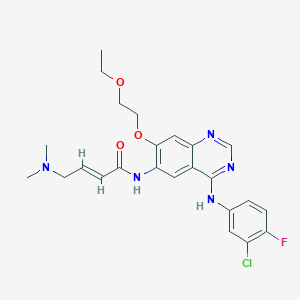
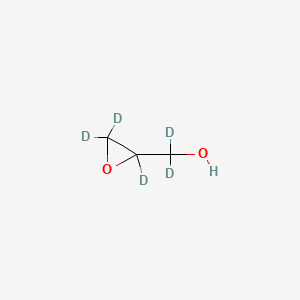
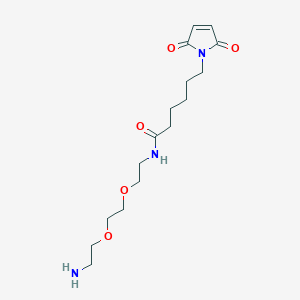

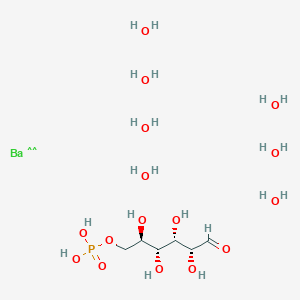
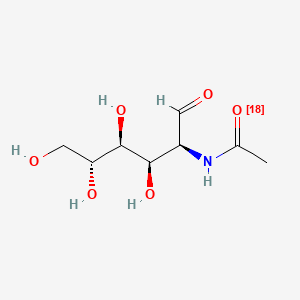
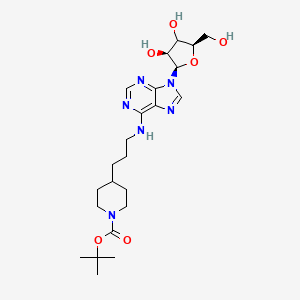
![N-[9-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12402830.png)
